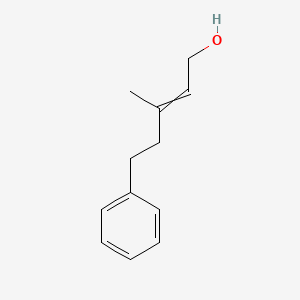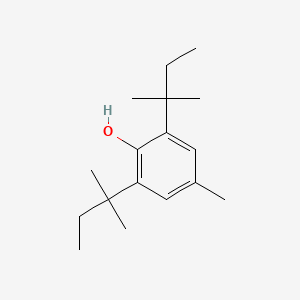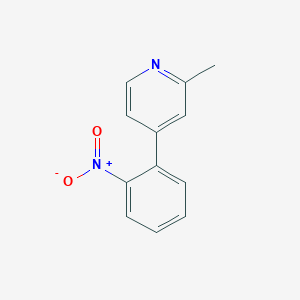![molecular formula C11H13N3O2 B14638671 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione CAS No. 56788-15-9](/img/structure/B14638671.png)
3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a butyl group attached to the nitrogen atom at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione typically involves the cyclization of suitable precursors. One common method involves the reaction of 2,3-pyridinedicarboxylic acid with appropriate amines under acidic conditions to form the pyridopyrimidine core . The butyl group can be introduced through alkylation reactions using butyl halides.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The key steps include the formation of the pyridopyrimidine core, followed by functionalization to introduce the butyl group. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyridine ring .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR) by binding to the active site, thereby preventing the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Pyrido[3,4-D]pyrimidine-2,4-dione: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[4,3-D]pyrimidine-2,4-dione: Known for its potential therapeutic applications.
Pyrido[3,2-D]pyrimidine-2,4-dione: Studied for its enzyme inhibitory properties.
Uniqueness: 3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione is unique due to the presence of the butyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can result in different binding affinities and selectivities for molecular targets compared to other pyridopyrimidine derivatives .
Propiedades
Número CAS |
56788-15-9 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
3-butyl-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-2-3-7-14-10(15)8-5-4-6-12-9(8)13-11(14)16/h4-6H,2-3,7H2,1H3,(H,12,13,16) |
Clave InChI |
IPFDGFQBNGKSFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=O)C2=C(NC1=O)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


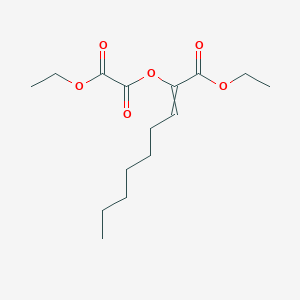

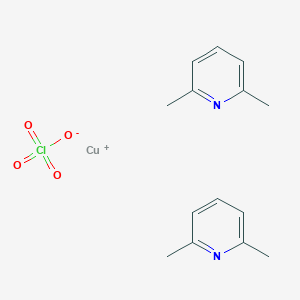
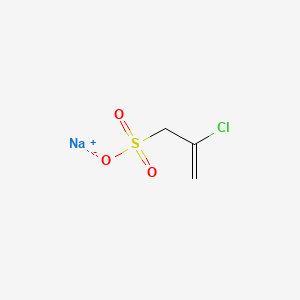
![1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-](/img/structure/B14638609.png)
![6-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]-4-(2,4,4-trimethylpentan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14638611.png)
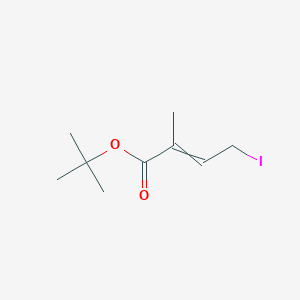
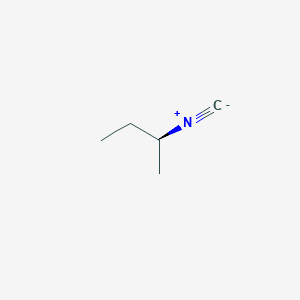

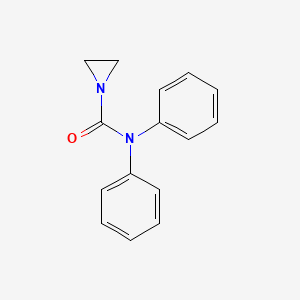
![2-Isocyanatobicyclo[2.2.2]octane](/img/structure/B14638643.png)
